![molecular formula C21H20N6O5 B2579885 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396815-77-2](/img/structure/B2579885.png)
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Antiviral Activities
Researchers have developed new synthetic routes to create novel benzamide-based compounds, including derivatives that are structurally related to the specified chemical. These compounds have shown significant antiviral activities, particularly against avian influenza virus H5N1, demonstrating their potential as antiviral agents. The synthesis involves reactions of benzoyl isothiocyanate with various reagents, leading to compounds with promising antiviral properties (Hebishy et al., 2020).
Antibacterial and Biofilm Inhibition
A study focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which were evaluated for their antibacterial efficacy and ability to inhibit bacterial biofilms. These compounds, particularly those with specific substitutions, displayed potent antibacterial activities and were effective in inhibiting biofilms, a crucial factor in combating bacterial resistance (Mekky & Sanad, 2020).
Antimicrobial Activity
The antimicrobial efficacy of new piperazine and triazolo-pyrazine derivatives was assessed, revealing that certain compounds possess superior antimicrobial activity. This underscores the potential of these derivatives as candidates for developing new antimicrobial agents. The study highlighted the synthesis approach and the evaluation against various microbial strains, offering insights into their action mechanism and potential applications (Patil et al., 2021).
Anti-tubercular Agents
Another research initiative aimed at designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to combat tuberculosis. Several of these derivatives exhibited significant anti-tubercular activity, indicating their potential as novel therapeutic agents against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Piperazine Synthesis Advances
The synthesis of piperazine, a core component of the compound , has been the focus of recent advances, highlighting methods for constructing the piperazine ring system. This research provides valuable insights into the synthesis of carbon-substituted piperazines, which are prevalent in pharmaceutical compounds, including those with potential for treating various diseases (Gettys et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown anticonvulsant activity, suggesting potential targets within the gabaergic neurotransmission system .
Mode of Action
Related compounds have been found to influence gabaergic neurotransmission, which could suggest a similar mechanism .
Biochemical Pathways
It is plausible that it may interact with pathways related to gabaergic neurotransmission, given the observed effects of similar compounds .
Result of Action
Related compounds have been found to induce apoptosis and cause cell cycle arrests in certain cell lines .
properties
IUPAC Name |
N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c28-19(15-10-22-3-4-23-15)25-21-24-16(12-30-21)20(29)27-7-5-26(6-8-27)11-14-1-2-17-18(9-14)32-13-31-17/h1-4,9-10,12H,5-8,11,13H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITSCEYGWIELJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide |
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